molecular formula C20H30O3 B1325949 Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate CAS No. 898778-50-2

Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate

Cat. No. B1325949
M. Wt: 318.4 g/mol
InChI Key: XQVYTCRJUJSXEJ-UHFFFAOYSA-N
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Description

Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate, also known as TBOO, is an organic compound with a structure consisting of a ethyl ester of octanoic acid with a phenyl group substituted with a tert-butyl group. TBOO is primarily used in scientific research, particularly in the fields of biochemistry and physiology.

Scientific research applications

Synthetic Chemistry Applications

  • Ethyl 2,4-dioxooctanoate, closely related to Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate, has been utilized in the synthesis of pyrazole derivatives. Ashton and Doss (1993) demonstrated its use in creating 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, revealing a significant shift in regioselectivity compared to similar compounds (Ashton & Doss, 1993).

Chemoenzymatic Synthesis

  • Fadnavis, Vadivel, and Sharfuddin (1999) employed a derivative of Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate in the chemoenzymatic synthesis of 5-hydroxy-γ-decalactone. This process highlighted the potential for high diastereoselectivity and enantioselectivity in such syntheses (Fadnavis, Vadivel, & Sharfuddin, 1999).

Novel Organic Compounds

  • Nazir et al. (2018) explored the transformation of Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate into novel indole-based hybrid oxadiazole scaffolds. These compounds exhibited promising in vitro inhibitory potential against the urease enzyme, suggesting potential medicinal applications (Nazir et al., 2018).

Catalytic Reactions

  • In a study by Albrecht et al. (2010), a derivative of Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate was used in the synthesis of γ-lactones and γ-lactams. This work highlighted its role in facilitating catalytic reactions that have potential applications in pharmaceuticals (Albrecht et al., 2010).

Enzymatic Reduction Studies

  • Tsuboi, Furutani, and Takeda (1987) reported the asymmetric reduction of a derivative of Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate, providing insights into the enzymatic processes important in pharmaceutical synthesis (Tsuboi, Furutani, & Takeda, 1987).

Green Chemistry

  • Costa et al. (2012) discussed the green synthesis of Ethyl (4-Phenylphenyl)acetate, a compound structurally related to Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate. This study showcases the application of green chemistry principles in synthesizing biaryl compounds with potential anti-arthritic properties (Costa et al., 2012).

Biodiesel Production

  • Negm et al. (2019) explored the use of Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate in a clean transesterification process for biodiesel production. Their research provides insights into more sustainable and efficient methods for fuel production (Negm et al., 2019).

properties

IUPAC Name

ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-5-23-19(22)11-9-7-6-8-10-18(21)16-12-14-17(15-13-16)20(2,3)4/h12-15H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVYTCRJUJSXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645767
Record name Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate

CAS RN

898778-50-2
Record name Ethyl 4-(1,1-dimethylethyl)-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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